3-Fluoro-5-(pentafluorosulfur)benzaldehyde
Overview
Description
3-Fluoro-5-(pentafluorosulfur)benzaldehyde is a chemical compound with the CAS number 1240257-92-4 . Its IUPAC name is 3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)benzaldehyde . The compound is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular weight of this compound is 250.16 . Its InChI code is 1S/C7H4F6OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-4H .Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature .Scientific Research Applications
Synthesis and Anticancer Activity
Fluorinated benzaldehydes, including 3-Fluoro-5-(pentafluorosulfur)benzaldehyde, have been synthesized and utilized in the creation of fluoro-substituted stilbenes. These compounds have been used to produce fluorinated analogues of combretastatins, which are known for their anticancer properties. The most active fluoro analogue demonstrated significant cell growth inhibitory properties, retaining the potent effects of its parent compound, Combretastatin A-4 (Lawrence et al., 2003).
Metal-Catalyzed Synthesis for Biologically Active Compounds
The compound has been involved in the racemic and enantioselective metal-catalyzed addition to arylboronic acids, leading to the production of SF5-containing diarylmethanols. These novel fluorinated building blocks show potential for the synthesis of biologically active compounds. The study highlights the specific reactivity and potential utility of 3-(pentafluorosulfur)benzaldehydes in creating significant yields and enantioselectivities of SF5-containing compounds, which can be pivotal in medicinal chemistry (Desroches, Tremblay, & Paquin, 2016).
Nucleophilic Aromatic Substitution for Novel Benzene Derivatives
The preparation and subsequent nucleophilic aromatic substitution of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, closely related to the target compound, has been studied. This process yields novel (pentafluorosulfanyl)benzenes with specific substitution patterns, showcasing the versatility of fluorinated compounds in synthesizing derivatives with potentially useful properties (Ajenjo et al., 2016).
Bioisosteric Replacement in Drug Design
The pentafluorosulfanyl group, a component of this compound, has been identified as a significant bioisosteric replacement in drug design. Its unique physical and chemical properties, combined with stability under physiological conditions, make it a promising substituent in the development of fluorinated molecules. This group is particularly used as a replacement for trifluoromethyl and other functional groups in various biologically active molecules, indicating the broad applicability of pentafluorosulfanyl-containing compounds in medicinal chemistry (Sowaileh, Hazlitt, & Colby, 2017).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZCRWYMVZMAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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